2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and acetamide groups. Common reagents used in these reactions include indole, methoxybenzene, and acetic anhydride. Reaction conditions may involve the use of catalysts such as palladium or copper and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. Safety protocols are strictly followed to handle the reagents and intermediates, which may be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Known for its role in neurotransmission and potential therapeutic applications.
5-Methoxy-2-methyl-3-indoleacetic acid: Used in research for its biological activities and as a precursor in organic synthesis.
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual indole structure allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)25-12-10-18-19(5-4-6-21(18)25)23-22(26)14-24-11-9-16-13-17(27-3)7-8-20(16)24/h4-13,15H,14H2,1-3H3,(H,23,26) |
InChI Key |
DYYCBGSJIBJISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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